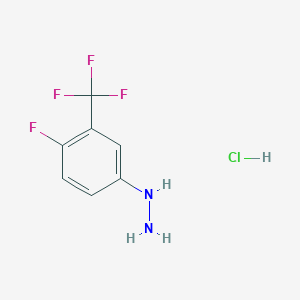

4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride

Description

Properties

IUPAC Name |

[4-fluoro-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJZDPPQFFSNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)C(F)(F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660167 | |

| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-22-2 | |

| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenylhydrazine Hydrochloride: A Core Moiety in Modern Drug Discovery

This guide provides an in-depth technical overview of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride, a critical building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its utility, its reactivity, and the practical considerations for its successful application in the laboratory.

Introduction: The Strategic Importance of Fluorinated Phenylhydrazines

This compound has emerged as a high-value intermediate in the synthesis of complex pharmaceuticals.[1] Its utility is not accidental; the specific arrangement of the fluoro and trifluoromethyl groups on the phenyl ring imparts unique and desirable properties to the resulting drug candidates. The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, can significantly enhance metabolic stability and binding affinity.[2] Concurrently, the fluorine atom provides a site for potential hydrogen bonding and can modulate the pKa and lipophilicity of the final molecule, crucial parameters in drug design.[3] This guide will dissect the chemical properties, synthesis, and strategic applications of this compound, providing a comprehensive resource for its effective use.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is the foundation of its effective use in synthesis. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

| Property | Value | Source(s) |

| CAS Number | 502496-22-2 | [4] |

| Molecular Formula | C₇H₇ClF₄N₂ | [1][4] |

| Molecular Weight | 230.59 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [4] |

| cLogP | 2.55 | [4] |

Note: Physical properties such as melting point can vary between suppliers and based on purity. Always refer to the specific lot's certificate of analysis.

Synthesis Pathway: From Aniline to Hydrazine

The most prevalent and industrially scalable synthesis of substituted phenylhydrazines, including this compound, proceeds via a two-step, one-pot reaction from the corresponding aniline.[5] This method is favored for its efficiency and the relatively straightforward purification of the final hydrochloride salt.

Causality of the Synthetic Choice: The diazotization-reduction sequence is a classic and robust method for converting an aromatic amine into a hydrazine.

-

Diazotization: The primary aromatic amine (4-fluoro-3-(trifluoromethyl)aniline) reacts with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt. This intermediate is highly reactive and is not isolated.

-

Reduction: The diazonium salt is immediately subjected to a reducing agent. While various reagents can be used, stannous chloride (SnCl₂) in concentrated hydrochloric acid is a common and effective choice for this transformation, yielding the desired hydrazine hydrochloride.[5] The acidic conditions of the reduction step conveniently lead directly to the precipitation of the stable hydrochloride salt.

Conceptual Laboratory Protocol:

-

Diazotization: 4-Fluoro-3-(trifluoromethyl)aniline is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to ensure the stability of the diazonium salt intermediate.

-

Reduction: A solution of stannous chloride dihydrate in concentrated hydrochloric acid is prepared and cooled. The previously prepared diazonium salt solution is then added slowly to the SnCl₂ solution, ensuring the temperature remains below 10 °C.

-

Isolation: After the addition is complete, the reaction is stirred for several hours, allowing the hydrazine hydrochloride to precipitate. The solid product is collected by vacuum filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., isopropyl alcohol or diethyl ether) to remove residual acids and impurities, then dried under vacuum to yield the final product.

Synthesis Workflow Diagram:

Caption: Conceptual workflow for the synthesis of the target compound.

Reactivity and Core Applications in Medicinal Chemistry

The synthetic value of this compound lies in the reactivity of the hydrazine moiety, which serves as a versatile handle for constructing nitrogen-containing heterocycles. These heterocyclic scaffolds are privileged structures in medicinal chemistry, frequently forming the core of kinase inhibitors and other targeted therapies.[1]

Key Reactions:

-

Fischer Indole Synthesis: Reaction with ketones or aldehydes to form indoles.

-

Knorr Pyrrole Synthesis / Paal-Knorr Synthesis: Condensation with dicarbonyl compounds to generate pyrazoles and other five-membered heterocycles. This is a particularly important application.

The fluorine and trifluoromethyl substituents are not mere spectators in these reactions. They are "functional decorations" that enhance the pharmacological profile of the resulting molecules. The -CF3 group can improve metabolic stability by blocking potential sites of oxidative metabolism and can increase binding affinity through favorable interactions with enzyme active sites.[2] The fluorine atom can modulate basicity and participate in hydrogen bonding.

Application Workflow: Building a Kinase Inhibitor Scaffold

This compound is frequently used to construct pyrazole-based kinase inhibitors. The hydrazine acts as a dinucleophilic component that reacts with a 1,3-dicarbonyl or equivalent synthon to form the pyrazole ring, a common hinge-binding motif in kinase inhibitors.

Caption: Role as a building block in kinase inhibitor synthesis.

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper handling is paramount to ensure laboratory safety. This compound is classified as a hazardous substance.

GHS Hazard Information:

| Hazard Class | Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [6] |

Mandatory Handling Protocols:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[6][7] Eyewash stations and safety showers must be readily accessible.[6][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[8][9]

-

Handling Practices: Avoid generating dust.[9] Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling.[9]

-

Spill Response: In case of a spill, avoid breathing dust.[9] Use dry clean-up procedures (e.g., sweeping or vacuuming with an explosion-proof vacuum) and place the material in a sealed container for disposal.[9]

Storage and Stability:

-

Conditions: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][10]

-

Container: Keep the container tightly closed to prevent moisture absorption.[6][8] Some suppliers recommend storing under an inert atmosphere like nitrogen.[4]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed tool for modern medicinal chemistry. Its carefully selected fluorinated substituents provide a powerful means to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. A comprehensive understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in the development of novel therapeutics.

References

- (4-Fluoro-3-(Trifluoromethyl)Phenyl)Hydrazine (Hydrochloride). MySkinRecipes.

- 4-(Trifluoromethyl)

- Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. Cole-Parmer.

- (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride PubChem Entry. PubChem.

- SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. Fisher Scientific.

- SAFETY DATA SHEET - 4-(Trifluoromethoxy)

- (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine Hydrochloride. ChemScene.

- (3-(Trifluoromethyl)phenyl)

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

- 4-(Trifluoromethoxy)

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes.

Sources

- 1. (4-Fluoro-3-(Trifluoromethyl)Phenyl)Hydrazine (Hydrochloride) [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.dk [fishersci.dk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. CAS#:3107-33-3 | (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride. This compound is a critical building block in modern medicinal and agrochemical research, valued for its role in constructing complex heterocyclic scaffolds like pyrazoles and indazoles.[1] The fluorinated aromatic structure often imparts desirable properties such as enhanced metabolic stability and binding affinity in drug candidates.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical analysis of the procedural choices to ensure a reliable and reproducible synthesis.

Strategic Overview: The Synthetic Pathway

The synthesis of aryl hydrazines from their corresponding anilines is a classic and robust transformation in organic chemistry. The most common and industrially scalable approach involves a two-step sequence:

-

Diazotization: The primary aromatic amine, 4-Fluoro-3-(trifluoromethyl)aniline, is converted into an intermediate aryl diazonium salt. This is achieved by treating the amine with nitrous acid (in situ generated from sodium nitrite and a strong mineral acid, typically hydrochloric acid).[3]

-

Reduction: The resulting diazonium salt is then reduced to the target hydrazine derivative. While several reducing agents can accomplish this, stannous chloride (tin(II) chloride) in a highly acidic medium is a widely used and effective method.[4][5]

This guide will focus on the stannous chloride reduction method due to its high fidelity and historical precedence in producing substituted phenylhydrazines.

Mechanistic & Theoretical Foundations

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Part A: The Diazotization of 4-Fluoro-3-(trifluoromethyl)aniline

Diazotization is the process of converting a primary aromatic amine to a diazonium salt. The reaction is initiated by the formation of the true nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite and hydrochloric acid.

Causality of Experimental Choices:

-

Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently, often leading to the formation of phenols and tarry byproducts.[4] Maintaining a low temperature ensures the stability of the diazonium intermediate throughout its formation and subsequent use.

-

Excess Hydrochloric Acid: A sufficient excess of strong acid is required for two reasons. First, it ensures the complete generation of nitrous acid from sodium nitrite. Second, it maintains a low pH, which prevents the newly formed diazonium salt from engaging in unwanted side-reactions, such as coupling with the unreacted parent aniline to form diazoamino compounds.

Part B: The Reduction of the Diazonium Salt

The diazonium cation is a potent electrophile and can be reduced to the corresponding hydrazine. Stannous chloride (SnCl₂) is a classic and effective reducing agent for this transformation.[4] The tin(II) ion acts as a two-electron donor, reducing the diazonium group to the hydrazine, while itself being oxidized to tin(IV).

Why Stannous Chloride?

While other reducing agents like sodium sulfite or sodium dithionite are viable and may offer cost or environmental benefits, stannous chloride is highly reliable and the reaction is typically clean, leading to the precipitation of the desired hydrazine as its hydrochloride salt directly from the acidic reaction medium.[4][6][7] This simplifies the isolation procedure significantly.

Comprehensive Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 4-Fluoro-3-(trifluoromethyl)aniline | 2357-47-3 | C₇H₅F₄N | 179.11 | Starting material.[8] |

| Concentrated Hydrochloric Acid (~37%) | 7647-01-0 | HCl | 36.46 | Corrosive. |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | Oxidizer, toxic. |

| Stannous Chloride Dihydrate | 10025-69-1 | SnCl₂·2H₂O | 225.65 | Reducing agent. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | For washing. |

Visual Workflow

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Diazonium salts can be explosive when isolated and dry; they should always be kept in solution.

Step 1: Diazotization

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine concentrated hydrochloric acid (60 mL) and deionized water (60 mL).

-

Cool the acid solution to 0 °C using an ice-salt bath.

-

Slowly add 4-Fluoro-3-(trifluoromethyl)aniline (0.1 mol, 17.91 g) to the stirred, cold acid solution. The aniline salt may precipitate as a slurry.

-

In a separate beaker, dissolve sodium nitrite (0.11 mol, 7.59 g) in deionized water (30 mL).

-

Transfer the sodium nitrite solution to the dropping funnel.

-

Add the sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A clear, pale yellow solution of the diazonium salt should form.

-

After the addition is complete, continue stirring the solution at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion. This solution should be used immediately in the next step.

Step 2: Reduction

-

In a separate 1 L beaker or flask, prepare the reducing solution by dissolving stannous chloride dihydrate (0.3 mol, 67.7 g) in concentrated hydrochloric acid (100 mL). This process is exothermic, so allow the solution to cool.

-

Cool the stannous chloride solution to 0-5 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cold stannous chloride solution. A thick, white or off-white precipitate of the hydrazine hydrochloride salt will form.

-

Once the addition is complete, allow the mixture to stir for 2-3 hours while it gradually warms to room temperature.

Step 3: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with a small amount of cold ethanol to remove any residual acids and soluble impurities.

-

Transfer the white solid to a watch glass or drying dish and dry it under vacuum at 40-50 °C until a constant weight is achieved.

-

The final product is this compound.

Overall Reaction Scheme & Data

Caption: Overall two-step reaction scheme.

Stoichiometric Table

| Compound | Molar Eq. | Amount (g) | Moles |

| 4-Fluoro-3-(trifluoromethyl)aniline | 1.0 | 17.91 | 0.1 |

| Sodium Nitrite | 1.1 | 7.59 | 0.11 |

| Stannous Chloride Dihydrate | 3.0 | 67.70 | 0.3 |

Product Characterization

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₇H₇ClF₄N₂[9]

-

Molecular Weight: 230.59 g/mol [9]

-

Expected Yield: 75-85%

-

Purity (Typical): ≥97%[9]

-

Storage: Store at 2-8°C under an inert atmosphere, protected from light and moisture.[2]

Troubleshooting and Field Insights

-

Problem: Dark, tarry material forms during diazotization.

-

Cause & Solution: The temperature likely exceeded 5 °C, causing the diazonium salt to decompose. Ensure the cooling bath is efficient and the sodium nitrite is added very slowly to control the exotherm.

-

-

Problem: Low yield of the final product.

-

Cause & Solution: This can result from incomplete diazotization or reduction. Ensure sufficient stirring and reaction times for both steps. Also, confirm the quality of the stannous chloride, as it can oxidize over time. During filtration, ensure the product is not excessively washed with solvents in which it may have some solubility.

-

-

Problem: The final product is discolored (e.g., pink or tan).

-

Cause & Solution: This is often due to minor impurities from side reactions. The product can be recrystallized from a suitable solvent system, such as ethanol/water, to improve purity and color, though this may reduce the overall yield.

-

Conclusion

The synthesis of this compound via the diazotization of its parent aniline followed by stannous chloride reduction is a robust and reproducible method. Strict adherence to the reaction parameters, especially temperature control during the formation of the diazonium salt intermediate, is critical for achieving a high yield of a pure product. This guide provides the necessary theoretical and practical framework for successfully executing this important transformation in a laboratory setting.

References

-

Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. [Link]

-

Wikipedia. Diazonium compound. [Link]

-

NPTEL Archive. Aromatic Diazonium Salts. [Link]

- Google Patents.

- Google Patents. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Organic Syntheses. Phenylhydrazine. [Link]

- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted....

-

MySkinRecipes. (4-Fluoro-3-(Trifluoromethyl)Phenyl)Hydrazine (Hydrochloride). [Link]

- Google Patents. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

- Google Patents. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol.

-

PubChem. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. [Link]

-

MySkinRecipes. (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride. [Link]

-

PubChem. 4-Fluoro-3-(trifluoromethyl)aniline. [Link]

Sources

- 1. (4-Fluoro-3-(Trifluoromethyl)Phenyl)Hydrazine (Hydrochloride) [myskinrecipes.com]

- 2. (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. Diazonium compound - Wikipedia [en.wikipedia.org]

- 5. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 8. 4-フルオロ-3-(トリフルオロメチル)アニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride, a critical building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's structure, nomenclature, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores its application in the synthesis of bioactive molecules, supported by field-proven insights and methodologies.

Introduction: The Strategic Importance of Fluorinated Phenylhydrazines

The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern drug design.[1][2] These moieties can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] this compound has emerged as a particularly valuable reagent, primarily serving as a precursor for the synthesis of complex heterocyclic structures, most notably indoles, which are core components of numerous pharmaceuticals.[5]

This guide will provide a detailed examination of this compound, from its fundamental chemical identity to its practical application in the laboratory.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical reagent is a precise knowledge of its structure and formal naming conventions.

Chemical Structure:

Figure 1: Chemical structure of this compound.

IUPAC Name: [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine hydrochloride

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 502496-22-2 | [5] |

| Molecular Formula | C₇H₇ClF₄N₂ | [5] |

| Molecular Weight | 230.59 g/mol | [5] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not available | |

| Solubility | Soluble in water |

Safety and Handling:

This compound is classified as harmful and an irritant.[6][7][8]

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. In case of contact with eyes, rinse cautiously with water for several minutes.

Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound and perform a thorough risk assessment for any experimental procedure.[6][7][8]

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is typically achieved through a two-step process commencing from 4-fluoro-3-(trifluoromethyl)aniline. This involves a diazotization reaction followed by a reduction of the resulting diazonium salt.[9][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 10. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine Hydrochloride in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

Therefore, this document is structured not as a mere data sheet, but as a technical and methodological guide. It is designed to empower you, the scientist, with the foundational knowledge and practical tools to assess the solubility of this compound and others like it. We will delve into the theoretical underpinnings of its expected solubility based on its structure, provide a robust, field-proven protocol for experimental determination, and discuss the nuances of data interpretation. Our goal is to bridge the information gap and provide a self-validating framework for your research endeavors.

Physicochemical Profile of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine Hydrochloride

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its behavior in solution. This compound (CAS No. 502496-22-2) is a substituted aromatic hydrazine salt.

Molecular Structure:

-

Formula: C₇H₇ClF₄N₂[1]

-

Molecular Weight: 230.59 g/mol [1]

-

Key Features:

-

Phenylhydrazine Core: A benzene ring substituted with a hydrazine group (-NHNH₂). Hydrazine itself is a polar molecule, miscible with water and soluble in alcohols.[2][3]

-

Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and lipophilic group.

-

Fluorine Atom (-F): An electronegative atom that contributes to the overall electronic character of the aromatic ring.

-

Hydrochloride Salt: The hydrazine group, being basic, is protonated to form a hydrochloride salt. This salt form is generally employed to enhance aqueous solubility and improve stability compared to the free base.

-

The combination of a polar hydrochloride group and lipophilic trifluoromethyl and fluoro-substituted aromatic ring suggests a complex solubility profile, with potential solubility in both polar and some less polar organic solvents.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | 4-Fluoro-3-(trifluoromethyl)phenylhydrazine HCl | (3-(Trifluoromethyl)phenyl)hydrazine HCl | (4-(Trifluoromethyl)phenyl)hydrazine HCl |

| CAS Number | 502496-22-2[1] | 3107-33-3[4] | 2923-56-0[5] |

| Molecular Formula | C₇H₇ClF₄N₂[1] | C₇H₈ClF₃N₂[4] | C₇H₈ClF₃N₂[5] |

| Molecular Weight | 230.59[1] | 212.60[4] | 212.60[5] |

| Appearance | Not specified, likely a solid | White to off-white solid[6] | Flakes and/or powder, white to cream or yellow[7] |

| LogP (Predicted) | 2.55[1] | 3.57[4] | 3.57[5] |

Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. A higher LogP generally indicates lower aqueous solubility and higher solubility in non-polar organic solvents.

Theoretical Considerations for Solubility in Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction.[8] For a salt like this compound, solubility is a dynamic interplay between overcoming the crystal lattice energy and the energy of solvation of the resulting ions by the solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess hydroxyl (-OH) groups capable of hydrogen bonding. They are expected to be effective at solvating both the cation (the protonated hydrazine) and the chloride anion. Therefore, good solubility is anticipated in lower-chain alcohols. Hydrazine derivatives, in general, exhibit appreciable solubility in ethanol and methanol.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments but lack acidic protons.

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are very strong polar aprotic solvents and are often considered "universal" organic solvents for many APIs. They are highly likely to dissolve the compound.

-

Acetonitrile (ACN): While polar, ACN is a weaker hydrogen bond acceptor than DMSO or DMF. Moderate solubility is expected.

-

-

Less Polar / Non-Polar Solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene):

-

Dichloromethane (DCM): A polar, non-protic solvent that can engage in dipole-dipole interactions. It may show some limited to moderate ability to dissolve the compound, despite the compound's ionic nature.

-

Ethyl Acetate: An ester with moderate polarity. It is less likely to be a good solvent due to the high energy required to break the ionic bonds of the hydrochloride salt.

-

Toluene / Hexanes: These are non-polar solvents and are expected to be very poor solvents for this hydrochloride salt.

-

The presence of the trifluoromethyl group, while increasing lipophilicity, also engages in specific interactions that can influence solubility in complex ways. The hydrochloride form is key; the free base would exhibit significantly different solubility, likely being less soluble in polar protic solvents and more soluble in non-polar solvents.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[9] This technique measures the thermodynamic solubility, which is the saturation point of the solute in a solvent at a specific temperature when the system is at equilibrium. This protocol is a foundational technique in pharmaceutical and chemical research.[9]

Rationale and Self-Validation

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured. This is achieved by:

-

Using Excess Solid: Ensuring that a saturated solution is in equilibrium with the undissolved solid phase.[10]

-

Controlled Agitation and Temperature: Maintaining constant conditions to reach a stable equilibrium.

-

Equilibration Time: Allowing sufficient time for the dissolution process to complete (typically 24-72 hours).

-

Phase Separation: Meticulous separation of the saturated solution from the excess solid to prevent contamination of the sample for analysis.

-

Validated Analytical Method: Using a reliable and reproducible analytical technique, such as HPLC-UV, for quantification.

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 4. 4-(Trifluoromethyl)phenylhydrazine hydrochloride, 96% 10 g | Buy Online [thermofisher.com]

- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.cn]

- 9. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 502496-22-2|this compound|BLD Pharm [bldpharm.com]

4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride material safety data sheet (MSDS)

An In-depth Technical Guide for the Safe Handling of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride

Foreword: A Modern Approach to Chemical Safety

For the modern researcher, a Material Safety Data Sheet (MSDS) is not merely a document of compliance but the foundation of a dynamic risk assessment protocol. This guide is designed for professionals in research and drug development who handle reactive intermediates like this compound (CAS No: 502496-22-2). We move beyond static data points to provide a framework for proactive safety, explaining the causal links between the molecule's structure, its reactivity, and the necessary handling protocols. This document serves as a self-validating system for laboratory safety, ensuring that scientific integrity and personal well-being are held to the same high standard.

Section 1: Core Hazard Profile and Physicochemical Properties

This compound is a fluorinated aromatic hydrazine salt.[] Its utility as a building block in the synthesis of pharmaceuticals, such as kinase inhibitors, and agrochemicals stems from the unique electronic and lipophilic properties imparted by its fluorine and trifluoromethyl substituents.[2] However, the very features that make it a valuable synthetic intermediate also dictate its hazard profile. The hydrazine moiety is a known reactive functional group, and its salt form enhances its stability while also contributing to its irritant properties.

GHS Hazard Classification Summary

The compound is classified as hazardous under the Globally Harmonized System (GHS).[3] Understanding these classifications is the first step in constructing a robust safety plan.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][4] |

Physicochemical Data

Precise physical data is essential for designing experiments and anticipating the compound's behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClF₄N₂ | [2][5] |

| Molecular Weight | 230.59 g/mol | [2][5] |

| Appearance | Solid, powder form | [6][7] |

| Melting Point | ~210°C (with decomposition) | [8] |

| Incompatibilities | Strong oxidizing agents | [9][10][11] |

| Sensitivity | Hygroscopic, Air & Light Sensitive |

Section 2: The Causality of Hazard - A Chemist's Perspective

To handle a chemical safely, one must understand its inherent reactivity. The hazards of this compound are directly linked to its structure.

Caption: Linking functional groups to specific GHS hazards.

-

Hydrazine Moiety: Hydrazines as a class are known for their biological activity and potential toxicity. This functional group is the primary source of the compound's acute oral toxicity. It is also susceptible to oxidation, which underscores the need for storage under an inert atmosphere.

-

Hydrochloride Salt: The hydrochloride form makes the compound an acidic salt. When the fine dust comes into contact with the moisture in the respiratory tract or on the skin/eyes, it can hydrolyze, releasing hydrochloric acid and causing pronounced irritation.[4][9] This is the direct cause of the H315, H319, and H335 hazard statements.

-

Fluorine Substituents: The -F and -CF3 groups are strongly electron-withdrawing, which modifies the reactivity of the aromatic ring and the hydrazine group. While enhancing its utility in synthesis, this can also influence its metabolic pathways and interaction with biological systems.

Section 3: A Self-Validating Protocol for Safe Handling

A truly safe laboratory environment relies on a workflow that is inherently self-correcting and leaves no room for ambiguity. The following protocol, from initial assessment to final disposal, is designed as such a system.

Caption: The mandatory workflow for handling this compound.

Step-by-Step Experimental Protocol

This protocol assumes the task of weighing the solid compound and preparing it for a reaction.

-

Preparation (Risk Assessment & Controls):

-

Confirm that a certified chemical fume hood is available and functioning correctly.[6][9]

-

Ensure an eyewash station and safety shower are directly accessible.[10]

-

Prepare a spill kit containing an absorbent material suitable for chemical powders and a sealed bag for waste.

-

Designate a specific area within the fume hood for the handling procedure to contain any potential spills.

-

-

Personal Protective Equipment (PPE) - The Last Line of Defense:

-

Eye/Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield is required if there is a significant risk of splashing or dust generation.[4]

-

Gloves: Wear nitrile gloves. Given the skin irritation hazard, double-gloving is strongly recommended. Inspect gloves for any signs of degradation before use. Remove the outer pair of gloves for disposal immediately after handling the compound.[10]

-

Protective Clothing: A long-sleeved lab coat is mandatory. Ensure it is fully buttoned.[4]

-

Respirator: A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used if handling large quantities or if there is any risk of dust generation outside of a fume hood.[4][10]

-

-

Handling the Compound (Execution):

-

Perform all manipulations within the chemical fume hood.[6]

-

Before opening, allow the container to reach room temperature to prevent condensation of atmospheric moisture, as the compound is hygroscopic.

-

Use a spatula to carefully transfer the required amount to a tared weighing vessel. Avoid any actions that could generate dust, such as pouring from a height.

-

Immediately and securely seal the main container after dispensing.[4]

-

If preparing a solution, add the solvent to the solid slowly to minimize aerosolization.

-

-

Decontamination and Disposal:

-

Wipe down the spatula and any contaminated surfaces with a suitable solvent (e.g., isopropanol), ensuring the wipe is disposed of as hazardous waste.

-

Dispose of all contaminated materials (gloves, weighing paper, wipes) in a clearly labeled, sealed hazardous waste container.[4][9]

-

Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[4]

-

Storage & Incompatibility Management

Proper storage is a critical, non-negotiable aspect of safe handling to maintain the compound's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[4][9] A desiccator may be appropriate. The storage area should be locked or otherwise secured.[4]

-

Atmosphere: Due to its sensitivity to air and moisture, storing under an inert gas like argon or nitrogen is best practice.

-

Incompatibilities: Keep segregated from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[10][11]

Section 4: Emergency Response Framework

In the event of an exposure or spill, a clear and logical response is critical. Follow this decision tree.

Caption: A decision tree for emergency response actions.

References

- 4-(Trifluoromethyl)

- (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790.

- SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. Fisher Scientific.

- SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenylhydrazine hydrochloride (2021). Fisher Scientific.

- Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. Cole-Parmer.

- (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride. Chemical Land.

- (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. Chemical Land.

- SAFETY DATA SHEET - Phenylhydrazine hydrochloride. Sigma-Aldrich.

- 4-(Trifluoromethyl)phenylhydrazine hydrochloride, 96%. Thermo Scientific Chemicals.

- (4-Fluoro-3-(Trifluoromethyl)Phenyl)Hydrazine (Hydrochloride). MySkinRecipes.

- (4-Fluoro-3-(Trifluoromethyl)phenyl)hydrazine Hydrochloride. ChemScene.

- CAS 502496-22-2 (4-Fluoro-3-trifluoromethyl-phenyl)-hydrazine hydrochloride. BOC Sciences.

- 4-(Trifluoromethoxy)phenylhydrazine hydrochloride CAS#: 133115-72-7.

Sources

- 2. (4-Fluoro-3-(Trifluoromethyl)Phenyl)Hydrazine (Hydrochloride) [myskinrecipes.com]

- 3. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.dk [fishersci.dk]

- 7. chemwhat.com [chemwhat.com]

- 8. 4-(Trifluoromethyl)phenylhydrazine hydrochloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Stability and Storage of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride, a critical intermediate in pharmaceutical and agrochemical synthesis.[1][] Drawing upon established principles of chemical stability, regulatory guidelines, and data from structurally related compounds, this document offers a framework for maintaining the integrity and purity of this valuable reagent.

Introduction: Chemical Profile and Significance

This compound (CAS No. 502496-22-2) is a substituted arylhydrazine hydrochloride salt.[3] Its molecular structure, featuring a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts unique electronic and lipophilic properties. These characteristics enhance binding selectivity and metabolic stability in drug candidates, making it a key building block in the synthesis of kinase inhibitors, as well as pyrazole and indazole derivatives, which are significant scaffolds in medicinal chemistry.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₇ClF₄N₂ | [3] |

| Molecular Weight | 230.59 g/mol | [3] |

| Appearance | Off-white solid | [4] |

| Melting Point | Approximately 210°C (with decomposition) | [5] |

Intrinsic Stability and Predisposition to Degradation

While specific stability data for this compound is not extensively published, the chemical nature of arylhydrazines provides a strong indication of its stability profile. Phenylhydrazines are known to be susceptible to oxidation, a process that can be initiated by atmospheric oxygen and catalyzed by metal ions.[6]

The Causality of Degradation: An Oxidative Pathway

The primary degradation pathway for phenylhydrazine and its derivatives is oxidation. This process is often a complex, autocatalytic chain reaction involving several reactive intermediates. The presence of the hydrazine moiety (-NHNH₂) makes the molecule susceptible to losing electrons.

A proposed general mechanism for the atmospheric oxidation of phenylhydrazines involves the following key steps:

-

Initiation : The reaction can be initiated by trace metal ions or light, leading to the formation of a phenylhydrazyl radical.

-

Propagation : The phenylhydrazyl radical can react with molecular oxygen to produce a peroxyl radical. This radical can then abstract a hydrogen atom from another phenylhydrazine molecule, propagating the chain reaction.

-

Formation of Reactive Intermediates : The degradation process can generate highly reactive species such as superoxide radicals and phenyldiazene. These intermediates can then participate in further degradation reactions.

The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the phenyl ring of this compound is expected to influence its susceptibility to oxidation compared to unsubstituted phenylhydrazine. While these groups are generally considered to enhance metabolic stability in larger molecules, their effect on the intrinsic chemical stability of the hydrazine itself requires careful consideration.[1]

Recommended Storage and Handling Conditions: A Proactive Approach to Preservation

To mitigate the inherent risks of degradation, a stringent set of storage and handling protocols is essential. These recommendations are designed to protect the compound from environmental factors that can accelerate decomposition.

Core Storage Recommendations

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[4][7] For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers suggest storage at 4°C under nitrogen.[3] | Lower temperatures slow down the rate of chemical reactions, including oxidation. |

| Atmosphere | Store in a tightly closed container,[4][7] preferably under an inert atmosphere (e.g., nitrogen or argon).[8] | Minimizes exposure to atmospheric oxygen and moisture, which are key drivers of degradation. |

| Light | Protect from light. | Phenylhydrazines can be light-sensitive, and photolytic degradation is a potential risk. |

| Moisture | The compound is described as hygroscopic.[5] Store in a dry environment. | Absorption of water can facilitate hydrolytic degradation and may also catalyze oxidative processes. |

Incompatible Materials

To prevent hazardous reactions and accelerated degradation, this compound should be stored away from:

-

Strong oxidizing agents : These can react vigorously with the hydrazine moiety, leading to rapid decomposition and potentially hazardous outcomes.[4][7]

-

Acids and Bases : While the hydrochloride salt form offers some stability, strong acids or bases can alter the protonation state of the hydrazine and may catalyze degradation.

Safe Handling Practices

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory:

-

Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Hygiene : Avoid breathing dust.[4] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[5]

A Framework for Stability Assessment: Forced Degradation Studies

To rigorously assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is indispensable.[9][10][11][12][13] These studies intentionally stress the compound under various conditions to predict its degradation pathways and identify potential degradation products.

The following is a recommended experimental workflow based on ICH guidelines for forced degradation studies.

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]

4.1.1. Hydrolytic Degradation

-

Acidic Conditions :

-

Prepare a solution of this compound in 0.1 M hydrochloric acid.

-

If no degradation is observed at room temperature, heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Withdraw samples at appropriate time intervals, neutralize, and dilute for analysis.

-

-

Basic Conditions :

-

Prepare a solution of the compound in 0.1 M sodium hydroxide.

-

Follow the same procedure as for acidic conditions, monitoring for degradation.

-

Neutralize samples before analysis.

-

4.1.2. Oxidative Degradation

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3-30%) and stir at room temperature.

-

Monitor the reaction progress and collect samples at various time points.

-

Quench the reaction if necessary before analysis.

4.1.3. Thermal Degradation

-

Place the solid compound in a stability chamber at an elevated temperature (e.g., 60-80°C) with controlled humidity (e.g., 75% RH).

-

Expose the compound for a specified duration.

-

Analyze the sample for any degradation products.

4.1.4. Photolytic Degradation

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Maintain a control sample in the dark to differentiate between photolytic and thermal degradation.

-

Analyze the exposed samples and compare them to the control.

Analytical Methodology: A Self-Validating System

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, is crucial for these studies.

4.2.1. HPLC Method Development

-

Column : A C18 reverse-phase column is a common starting point.

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective in separating the parent compound from its degradation products.

-

Detection : UV detection at a wavelength where the parent compound and potential degradants absorb. MS detection is invaluable for identifying the mass of the degradation products, aiding in their structural elucidation.

4.2.2. Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is:

-

Specific : The method can unequivocally assess the analyte in the presence of components that may be expected to be present, including degradation products.

-

Accurate : The closeness of test results to the true value.

-

Precise : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linear : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Robust : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: Ensuring the Integrity of a Key Synthetic Intermediate

The stability of this compound is paramount to its successful application in research and development. While this compound is stable under recommended storage conditions, its inherent susceptibility to oxidative degradation necessitates careful handling and storage. By implementing the protocols outlined in this guide, researchers and drug development professionals can ensure the purity and integrity of this critical reagent, thereby contributing to the reliability and reproducibility of their synthetic endeavors. A proactive approach to stability assessment, including the use of forced degradation studies, will provide a comprehensive understanding of the molecule's behavior and enable the development of robust, stability-indicating analytical methods.

References

-

(4-Fluoro-3-(Trifluoromethyl)Phenyl)Hydrazine (Hydrochloride) - MySkinRecipes. (n.d.). Retrieved from [Link]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ... - Google Patents. (n.d.).

-

Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

-

(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790. (n.d.). Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

-

Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2). Retrieved from [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (n.d.). Retrieved from [Link]

-

Stability Indicating Forced Degradation Studies - RJPT. (n.d.). Retrieved from [Link]

-

(sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved from [Link]

-

Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites - MDPI. (2022, December 14). Retrieved from [Link]

-

(PDF) Decompostion of Hydrazine in Aqueous Solutions - ResearchGate. (n.d.). Retrieved from [Link]

-

Fluorescent detection of hydrazine, monomethylhydrazine, and 1,1-dimethylhydrazine by derivatization with aromatic dicarbaldehydes - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]

-

A destabilising interaction in hydrazine derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

-

Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. (n.d.). Retrieved from [Link]

-

Major products and their formation and transformation mechanism through degrading UDMH wastewater via DBD low temperature plasma - PubMed. (n.d.). Retrieved from [Link]

-

Proposed structures of the degradation products after degradation of... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. (4-Fluoro-3-(Trifluoromethyl)Phenyl)Hydrazine (Hydrochloride) [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS#:3107-33-3 | (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]

- 5. 4-(Trifluoromethyl)phenylhydrazine hydrochloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]

- 8. 2923-56-0|(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. pharmtech.com [pharmtech.com]

- 12. rjptonline.org [rjptonline.org]

- 13. biomedres.us [biomedres.us]

The Strategic deployment of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2][3] Within this context, 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride has emerged as a pivotal building block, offering a unique combination of electronic and steric properties that are highly sought after in the synthesis of novel therapeutic agents. This in-depth technical guide will explore the multifaceted applications of this versatile reagent in medicinal chemistry, with a particular focus on its role in the construction of kinase inhibitors and other biologically active heterocyclic compounds. We will delve into the synthetic utility of this compound, provide detailed experimental protocols, and analyze the structure-activity relationships of the resulting molecules, offering a comprehensive resource for scientists at the forefront of pharmaceutical research.

Chemical Profile and Intrinsic Properties

This compound, with the chemical formula C₇H₇ClF₄N₂, is a salt that serves as a stable and readily handleable source of the reactive hydrazine. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its reactivity and the properties of its derivatives.

| Property | Value | Source |

| Molecular Weight | 230.59 g/mol | |

| CAS Number | 502496-22-2 | |

| Appearance | White to off-white crystalline powder | Generic Material Safety Data Sheet |

| Solubility | Soluble in polar organic solvents | Generic Material Safety Data Sheet |

The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom decreases the electron density of the aromatic ring, which can impact the nucleophilicity of the hydrazine moiety and the regioselectivity of subsequent cyclization reactions. These electronic effects are crucial considerations in synthetic planning and will be explored in the following sections.

Synthetic Applications: A Gateway to Bioactive Heterocycles

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of various heterocyclic scaffolds, most notably indoles and pyrazoles. These core structures are prevalent in a vast array of biologically active molecules.

The Fischer Indole Synthesis: Crafting Fluorinated Indole Scaffolds

The Fischer indole synthesis is a classic and powerful method for the construction of the indole ring system. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.

The use of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine in this reaction allows for the direct incorporation of the 4-fluoro-3-(trifluoromethyl)phenyl moiety into the resulting indole, leading to the formation of 6-fluoro-7-(trifluoromethyl)-1H-indoles. This specific substitution pattern can significantly enhance the biological activity of the final compound.

Workflow for Fischer Indole Synthesis:

Caption: Generalized workflow of the Fischer Indole Synthesis.

Detailed Experimental Protocol: Synthesis of a 6-Fluoro-7-(trifluoromethyl)-1H-indole Derivative

This protocol provides a representative procedure for the Fischer indole synthesis using this compound and a suitable ketone.

Materials:

-

This compound

-

Cyclohexanone

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Hydrazone Formation (in situ):

-

To a solution of this compound (1.0 eq) in ethanol, add cyclohexanone (1.1 eq).

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC.

-

-

Cyclization:

-

Carefully add polyphosphoric acid (10 eq by weight) to the reaction mixture.

-

Heat the mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction progress by TLC until the hydrazone is consumed.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired 6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazole.

-

Pyrazole Synthesis: A Versatile Route to Kinase Inhibitors

Pyrazoles are another class of heterocyclic compounds that are readily synthesized from hydrazines. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a common and efficient method for constructing the pyrazole ring. This compound is an excellent starting material for the synthesis of N-aryl pyrazoles bearing the 4-fluoro-3-(trifluoromethyl)phenyl substituent. Many pyrazole-based compounds have been identified as potent kinase inhibitors.[4][5]

Workflow for Pyrazole Synthesis:

Caption: General workflow for the synthesis of pyrazoles.

Detailed Experimental Protocol: Synthesis of a 1-(4-Fluoro-3-(trifluoromethyl)phenyl)pyrazole Derivative

This protocol outlines the synthesis of a pyrazole derivative from this compound and a 1,3-diketone.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add acetylacetone (1.1 eq) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

-

Reaction Execution:

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 1-(4-fluoro-3-(trifluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole.

-

Applications in Kinase Inhibitor Drug Discovery

The 4-fluoro-3-(trifluoromethyl)phenyl moiety is a key pharmacophore in a number of potent kinase inhibitors. The unique electronic properties of this substituent can lead to enhanced binding affinity and selectivity for the target kinase.

Case Study: JNK Inhibitors

c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are implicated in a variety of diseases, including neurodegenerative disorders and inflammatory conditions. Several potent and selective JNK inhibitors incorporating the 4-fluoro-3-(trifluoromethyl)phenyl scaffold have been developed.[6] The synthesis of these inhibitors often involves the construction of a central pyrazole or indole core using this compound.

Structure-Activity Relationship (SAR) Insights:

For a series of pyrazole-based JNK inhibitors, the following SAR trends have been observed:

-

The 4-fluoro-3-(trifluoromethyl)phenyl group: This substituent is often crucial for high potency. The trifluoromethyl group can engage in favorable interactions within a hydrophobic pocket of the ATP-binding site, while the fluorine atom can modulate the electronic properties of the ring and potentially form hydrogen bonds.

-

Substitution on the pyrazole ring: Small alkyl groups at the 3- and 5-positions of the pyrazole ring are generally well-tolerated.

-

Linker to a second aromatic ring: A flexible linker, such as an amide or an ether, connecting the pyrazole core to another aromatic or heteroaromatic ring is often required for optimal activity.

| Compound ID | R1 | R2 | JNK3 IC₅₀ (nM) |

| 1a | H | Phenyl | 580 |

| 1b | CH₃ | Phenyl | 250 |

| 1c | H | 4-Fluorophenyl | 120 |

| 1d | CH₃ | 4-Fluorophenyl | 55 |

Note: The data in this table is illustrative and based on general trends observed in the literature. It does not represent specific experimental results from a single publication.

Other Kinase Targets

The versatility of this compound as a synthetic intermediate has led to its use in the development of inhibitors for a range of other kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibitors of VEGFR are important in the treatment of cancer due to their anti-angiogenic properties.

-

p38 MAP Kinase: This kinase is involved in inflammatory responses, and its inhibitors have potential as anti-inflammatory drugs.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its ability to introduce the electronically distinct 4-fluoro-3-(trifluoromethyl)phenyl moiety into heterocyclic scaffolds has enabled the synthesis of numerous potent and selective kinase inhibitors and other biologically active molecules. The synthetic routes to indoles and pyrazoles from this starting material are well-established and amenable to the generation of diverse compound libraries for drug discovery programs.

Future applications of this reagent will likely focus on its incorporation into more complex and novel heterocyclic systems. Furthermore, a deeper understanding of the specific interactions of the 4-fluoro-3-(trifluoromethyl)phenyl group with various biological targets will undoubtedly fuel the design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of the synthetic utility of this compound will undoubtedly contribute to the advancement of medicinal chemistry and the development of new medicines for a wide range of diseases.

References

-

MySkinRecipes. (n.d.). (4-Fluoro-3-(Trifluoromethyl)Phenyl)Hydrazine (Hydrochloride). Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Retrieved from [Link]

-

PubMed. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][7][8][9]triazine-based VEGFR-2 kinase inhibitors. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Retrieved from [Link]

-

PubMed. (2020). Synthesis and Characterization of Fluorine-18-Labeled N-(4-Chloro-3-((fluoromethyl- d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

ResearchGate. (2025). Fluorine in Medicinal Chemistry | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Review: Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from [Link]

-

PubMed. (2024). Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ORGANIC SYNTHESES PROCEDURE. Retrieved from [Link]

-

American Chemical Society Publications. (2021). Metal-Free C–C/C–N/C–C Bond Formation Cascade for the Synthesis of (Trifluoromethyl)sulfonylated Cyclopenta[b]indolines. Retrieved from [Link]

-

Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of trifluoromethylphenyl amides 1-4. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Retrieved from [Link]

-

MDPI. (2020). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from [Link]

-

PubMed. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Retrieved from [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Retrieved from [Link]

-

MDPI. (2023). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Retrieved from [Link]

-

NIH. (n.d.). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Characterization of Fluorine-18-Labeled N-(4-Chloro-3-((fluoromethyl- d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Use of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine Hydrochloride in Pyrazole Synthesis

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, present in a multitude of blockbuster drugs and clinical candidates. The strategic incorporation of fluorine and trifluoromethyl (CF3) groups into these scaffolds can profoundly enhance pharmacological properties, including metabolic stability, lipophilicity, and target binding affinity. This guide provides an in-depth examination of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride, a pivotal building block for constructing highly functionalized pyrazoles. We will dissect the mechanistic underpinnings of its reactivity, address the critical challenge of regioselectivity, and present a validated experimental protocol for its application, offering researchers a comprehensive resource for leveraging this valuable synthon in drug discovery programs.

Introduction: The Value Proposition of Fluorinated Phenylhydrazines

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a motif that has proven exceptionally fruitful in the development of therapeutic agents.[1][2] Their prevalence is exemplified by drugs like Celecoxib, a selective COX-2 inhibitor, which features a trifluoromethyl-substituted pyrazole core. The introduction of fluorine-containing substituents is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic profile.

This compound (CAS No. 502496-22-2) has emerged as a particularly valuable reagent.[3] The trifluoromethyl group can enhance binding affinity and improve metabolic stability by blocking potential sites of oxidation, while the fluorine atom can modulate pKa and membrane permeability. This guide focuses on the practical application of this building block, primarily through the lens of the classical yet highly relevant Knorr pyrazole synthesis.[4][5][6]

Physicochemical Properties and Handling

A thorough understanding of the starting material is fundamental to successful synthesis. The hydrochloride salt form enhances the stability and handling of the hydrazine, which can otherwise be prone to oxidation.

| Property | Value | Source |

| CAS Number | 502496-22-2 | [3] |

| Molecular Formula | C₇H₇ClF₄N₂ | [3] |

| Molecular Weight | 230.59 g/mol | [3] |

| Appearance | Off-white to light yellow solid | Generic Supplier Data |

| Storage | 4°C, stored under an inert atmosphere (e.g., Nitrogen) | [3] |

Expert Insight: The use of the hydrochloride salt is not merely for convenience. As we will explore, it plays a crucial role in directing the regiochemical outcome of the cyclization reaction, a critical consideration for achieving the desired isomeric product.

The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity

The most common and robust method for synthesizing pyrazoles from hydrazines is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6][7]

The Core Mechanism

The reaction proceeds via a two-stage process: initial condensation followed by cyclization and dehydration. The generally accepted mechanism involves the formation of a hydrazone intermediate, intramolecular attack by the second nitrogen, and subsequent elimination of water to yield the stable aromatic pyrazole ring.[4][6][8]

Figure 1: Generalized workflow of the Knorr pyrazole synthesis.

The Challenge of Regioselectivity

When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine like our title compound, two distinct regioisomers can be formed.[8][9] The outcome depends on which carbonyl group undergoes the initial nucleophilic attack by the more sterically hindered nitrogen (N1) of the hydrazine.

The regioselectivity is governed by a delicate interplay of factors:

-